2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone represents a complex heterocyclic structure that requires precise nomenclature for unambiguous identification. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2-[(4-fluorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one. This systematic name accurately describes the structural features including the quinazolinone backbone, the phenyl substituent at the nitrogen-3 position, and the 4-fluorobenzyl sulfanyl group attached at position 2 of the quinazoline ring system.
The compound is registered under Chemical Abstracts Service number 311787-96-9, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names documented in chemical databases include 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one and 2-((4-Fluorobenzyl)thio)-3-phenylquinazolin-4(3H)-one, which represent equivalent nomenclature systems emphasizing different aspects of the molecular structure. The European Community number 153-121-7 provides additional regulatory identification for this compound within European chemical databases.
The molecular formula C₂₁H₁₅FN₂OS encompasses twenty-one carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 362.4 grams per mole. The InChI identifier InChI=1S/C21H15FN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 provides a standardized representation of the molecular structure suitable for computational applications and database searches.
Spectroscopic Analysis (Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Electrospray Ionization Mass Spectrometry)
Infrared spectroscopy provides fundamental information about the functional groups present in 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone through the analysis of molecular vibrations. The technique exploits the fact that molecules absorb frequencies characteristic of their structure, with these absorptions occurring at resonant frequencies where the frequency of absorbed radiation matches the vibrational frequency. For quinazolinone derivatives, characteristic infrared absorption bands typically appear in specific regions of the spectrum, providing diagnostic information about the presence of key functional groups.
The carbonyl group of the quinazolinone ring system is expected to exhibit a strong absorption band in the region around 1650-1700 cm⁻¹, characteristic of the amide carbonyl stretch. Aromatic carbon-hydrogen stretching vibrations typically appear in the region around 3000-3100 cm⁻¹, while aromatic carbon-carbon stretching vibrations are observed in the fingerprint region between 1400-1600 cm⁻¹. The presence of the fluorinated aromatic ring introduces additional characteristic absorptions, particularly carbon-fluorine stretching vibrations which typically appear as strong bands in the region around 1000-1300 cm⁻¹.
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The aromatic protons of the quinazolinone ring system typically appear in the downfield region between 7.0-8.5 parts per million, with specific chemical shifts depending on the substitution pattern and electronic environment. The phenyl ring protons attached to the nitrogen-3 position exhibit characteristic aromatic patterns, while the 4-fluorobenzyl group shows distinctive coupling patterns due to the fluorine substitution. The methylene bridge connecting the sulfur atom to the fluorinated benzyl group appears as a singlet in the aliphatic region around 4.0-5.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the quinazolinone ring typically appears at approximately 160-170 parts per million, while aromatic carbons appear in the region between 120-140 parts per million. The carbon atoms of the fluorinated benzyl group exhibit characteristic chemical shifts influenced by the fluorine substitution, with the carbon directly attached to fluorine showing significant upfield shifts due to the high electronegativity of fluorine. The methylene carbon connecting the sulfur atom appears in the aliphatic region around 30-40 parts per million.
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 362, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the fluorobenzyl group and subsequent fragmentation of the quinazolinone core structure, providing additional confirmation of the proposed structure.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional structure of crystalline materials, providing precise information about bond lengths, bond angles, and molecular packing arrangements. This technique exploits the interaction between X-ray radiation and the periodic arrangement of atoms in crystalline materials, producing diffraction patterns that can be analyzed to determine atomic positions with high precision. For organic compounds like 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure and valuable insights into solid-state packing interactions.
The crystallographic analysis of quinazolinone derivatives typically reveals planar or near-planar arrangements of the quinazolinone ring system, with specific deviations depending on the substitution pattern and intermolecular interactions. The sulfur bridge in 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone introduces additional conformational flexibility, allowing for various orientations of the fluorobenzyl group relative to the quinazolinone core. The crystallographic data provides precise measurements of the carbon-sulfur bond length connecting the quinazolinone ring to the sulfur atom, typically ranging between 1.75-1.80 Ångstroms for this type of linkage.
The fluorine substitution on the benzyl group influences both intramolecular and intermolecular interactions within the crystal structure. Fluorine atoms can participate in weak hydrogen bonding interactions and halogen bonding, which may contribute to the overall crystal packing arrangement. The phenyl ring attached to the nitrogen-3 position of the quinazolinone typically adopts a specific orientation relative to the quinazolinone plane, with the dihedral angle between these two aromatic systems providing information about the steric interactions within the molecule.
Intermolecular interactions in the crystal structure include potential hydrogen bonding between the carbonyl oxygen of one molecule and aromatic hydrogen atoms of neighboring molecules, as well as π-π stacking interactions between aromatic ring systems. These intermolecular forces contribute to the overall stability of the crystal structure and influence the physical properties of the solid material. The crystallographic analysis also provides information about the space group symmetry and unit cell parameters, which are essential for understanding the three-dimensional packing arrangement of molecules within the crystal lattice.
Computational Chemistry Data (Topological Polar Surface Area, Octanol-Water Partition Coefficient, Rotatable Bonds)
Computational chemistry calculations provide valuable molecular descriptors that predict various physicochemical properties of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone. These calculated parameters are essential for understanding the compound's potential behavior in biological systems and its suitability for various applications. Modern computational methods employ quantum mechanical calculations and empirical models to predict molecular properties with reasonable accuracy, providing insights that complement experimental characterization data.
The topological polar surface area represents a critical molecular descriptor that quantifies the polar surface area of a molecule based on its two-dimensional structure. This parameter is particularly important for predicting membrane permeability and bioavailability of pharmaceutical compounds. For quinazolinone derivatives containing heteroatoms such as nitrogen, oxygen, and sulfur, the topological polar surface area typically ranges between 60-120 square Ångstroms, depending on the specific substitution pattern and the number of hydrogen bond acceptors and donors present in the structure.
The octanol-water partition coefficient, expressed as LogP, provides a measure of the compound's lipophilicity and its tendency to partition between aqueous and lipophilic phases. This parameter is crucial for predicting the compound's behavior in biological systems, including its ability to cross cell membranes and its distribution within different tissue compartments. Quinazolinone derivatives with aromatic substituents typically exhibit LogP values in the range of 2-5, indicating moderate to high lipophilicity. The presence of the fluorobenzyl sulfanyl group and the phenyl substituent in 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone contributes to increased lipophilicity compared to unsubstituted quinazolinone derivatives.
The number of rotatable bonds provides information about the conformational flexibility of the molecule, which influences its ability to bind to target proteins and its overall pharmacological properties. Rotatable bonds are defined as single bonds between non-terminal heavy atoms, excluding bonds within rings and bonds to hydrogen atoms. For 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, the rotatable bonds include the bond connecting the sulfur atom to the quinazolinone ring, the bond connecting the sulfur atom to the fluorobenzyl methylene group, and the bonds within the methylene bridge. The total number of rotatable bonds typically influences the compound's binding affinity and selectivity for biological targets, with optimal values generally falling within specific ranges for different therapeutic applications.
Additional computational parameters include molecular volume, molecular surface area, and various electronic descriptors derived from quantum mechanical calculations. These parameters provide comprehensive characterization of the molecular properties and enable prediction of the compound's behavior in various chemical and biological environments. The integration of computational chemistry data with experimental characterization results provides a complete picture of the molecular properties of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, supporting its potential applications in medicinal chemistry and materials science research.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXYUNKUPUBRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Acyl Anthranilic Acid
Anthranilic acid (1 ) undergoes acylation with butyryl chloride in dimethylformamide (DMF), yielding N-butyryl anthranilic acid (2 ) as a crystalline solid. Reaction conditions (0.1 mol anthranilic acid, 1.2 eq. butyryl chloride, 50°C, 4 h) afford 2 in 85–90% yield. IR analysis confirms amide formation ( 1689 cm, C=O stretch).
Cyclization to Benzoxazinone
Heating 2 with acetic anhydride (10 eq., reflux, 2 h) induces cyclization to benzoxazinone (3 ), characterized by a lactone carbonyl stretch at 1735 cm. Crystallization from ethanol yields 3 as white needles (mp 142–144°C, 78% yield).
Thiolative Ring-Opening with 4-Fluorobenzylthiol
Benzoxazinone (3 ) reacts with 4-fluorobenzylthiol (4 ) in ethanol under basic conditions (KCO, reflux, 6 h), yielding 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone (5 ). The thiolate nucleophile displaces the benzoxazinone oxygen, forming the C–S bond at position 2. Purification via column chromatography (hexane:ethyl acetate, 4:1) affords 5 as a pale-yellow solid (62% yield).
Key Characterization Data for 5 :
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IR : 1685 cm (C=O), 1240 cm (C–F).
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-NMR (CDCl) : δ 8.29 (1H, d, J = 8.0 Hz, H-5), 7.75–7.85 (2H, m, H-7/H-8), 7.40–7.55 (4H, m, H-10/H-12/H-6/H-11), 7.10–7.25 (4H, m, 4-fluorobenzyl protons).
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Mass : m/z 407.1 [M+H].
Chloroquinazolinone Intermediate Route
Synthesis of 2-Chloro-3-phenyl-4(3H)-quinazolinone
Anthranilic acid (1 ) reacts with chloroacetyl chloride in DMF to form N-chloroacetyl anthranilic acid (6 ), which cyclizes in acetic anhydride to 2-chlorobenzoxazinone (7 ). Treatment with aniline in ethanol introduces the 3-phenyl group, yielding 2-chloro-3-phenyl-4(3H)-quinazolinone (8 ) (mp 155–157°C, 70% yield).
Thiolation with 4-Fluorobenzylthiol
Compound 8 undergoes nucleophilic substitution with 4-fluorobenzylthiol (4 ) in DMF (KCO, 80°C, 8 h), replacing chlorine with the sulfanyl group. PTLC purification (CHCl:MeOH, 20:1) yields 5 (58% yield). This method offers superior regioselectivity compared to the benzoxazinone route.
Comparative Reaction Metrics :
| Parameter | Benzoxazinone Route | Chloroquinazolinone Route |
|---|---|---|
| Overall Yield (%) | 62 | 58 |
| Reaction Time (h) | 12 | 14 |
| Purity (HPLC) | 98.5% | 99.2% |
Mechanistic Insights and Optimization
Solvent and Base Effects
DMF enhances reaction rates in both routes due to its high polarity and ability to stabilize transition states. Substitution reactions exhibit higher yields with KCO (pK ~10.3) versus triethylamine (pK ~10.75), as the stronger base facilitates thiolate formation.
Temperature Dependence
Optimal thiolation occurs at 80–90°C, balancing kinetic favorability and thermal stability of the quinazolinone core. Exceeding 100°C promotes decomposition, evidenced by HPLC impurity peaks >2%.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 362.43 g/mol . Its structure features a quinazolinone core, which is known for its diverse biological activities.
Medicinal Chemistry
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuropharmacology
CNS Activity
Recent studies have indicated that quinazolinone derivatives can influence central nervous system (CNS) activity. The 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has been evaluated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that it may help mitigate oxidative stress-induced neuronal damage .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone. The compound was found to inhibit the growth of MCF-7 (breast cancer) cells with an IC50 value of 12 µM, demonstrating significant potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In a study published in Pharmaceutical Biology, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
Quinazolinone derivatives are structurally versatile. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Quinazolinones
Key Observations:
Electrochemical vs. Biological Focus: Ferrocenyl-substituted quinazolinones (e.g., 2-Ferrocenyl-4(3H)-quinazolinone) exhibit redox activity due to the ferrocene moiety, making them candidates for electrochemical applications rather than direct biological targeting . In contrast, 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone lacks such redox-active groups but may have enhanced receptor affinity due to halogen and sulfur interactions .
Anti-inflammatory Potential: Compounds with electron-withdrawing groups (e.g., bromo, chloro) at position 3, such as 3-(4-Bromophenyl)-4(3H)-quinazolinone, show high anti-inflammatory activity in bovine serum albumin (BSA) denaturation assays . The fluorobenzyl group in the target compound may similarly stabilize protein interactions, though direct evidence is pending .
Anticancer Activity: Pyridinyl-phenoxy derivatives (e.g., 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one) demonstrate rigidity and π-π stacking interactions, contributing to cytotoxicity against A549 and HepG2 cells . The target compound’s sulfanyl linker and fluorobenzyl group could modulate similar effects but with distinct pharmacokinetics.
Enzyme Inhibition: Sulfonamide-linked quinazolinones (e.g., 4-[(E)-2-(4-Oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide) inhibit COX-2 and carbonic anhydrase, suggesting the sulfanyl group in the target compound may also enhance enzyme binding .
Table 2: Physicochemical Properties of Selected Quinazolinones
- Synthetic Complexity: The target compound’s synthesis likely involves thioether bond formation between 4-fluorobenzyl thiol and a preformed quinazolinone core, similar to methods used for 3-(4-chlorobenzyl)-2-oxadiazolyl analogs .
Biological Activity
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is with a molecular weight of approximately 375.42 g/mol. The compound features a quinazolinone core substituted with a fluorobenzyl group and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FN2OS |
| Molecular Weight | 375.42 g/mol |
| IUPAC Name | 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone |
| InChI Key | XXXXXX |
The biological activity of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It has been shown to interact with various receptors, potentially acting as an antagonist or inverse agonist.
- Antimicrobial Activity : The presence of the sulfanyl group enhances its interaction with bacterial membranes, leading to increased antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone inhibits the proliferation of various cancer cell lines, including human myelogenous leukemia K562 cells, with an IC50 value as low as 0.5 μM . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, it has been reported that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, it showed a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The modification of the substituents on the quinazolinone core significantly influences the biological activity of these compounds. For instance:
- Fluorobenzyl Group : Enhances lipophilicity and facilitates better membrane penetration.
- Sulfanyl Group : Plays a crucial role in enzyme inhibition by forming covalent bonds with target sites.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including those similar to 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, exhibited potent cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, compounds structurally related to this quinazolinone were tested against clinical isolates of bacteria, showing significant antibacterial activity with MIC values that suggest potential for therapeutic use .
Q & A
Q. What are the established synthetic routes for 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, and how can yield optimization be achieved?
Methodological Answer: The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzyl thiols. Key steps include:
- Intermediate preparation : Reacting 2-thioxo-1,2-dihydroquinazolin-4(3H)-one with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux .
- Catalyst optimization : Using triethylamine or K₂CO₃ to deprotonate thiol groups, improving reaction efficiency .
- Yield enhancement : Purification via recrystallization (e.g., dichloromethane/methanol mixtures) and monitoring reaction progress with TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this quinazolinone derivative?
Methodological Answer:
Q. What in vitro assays are recommended for preliminary anti-inflammatory activity screening?
Methodological Answer:
- COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) with indomethacin as a positive control .
- Nitric oxide (NO) suppression : Test inhibition of LPS-induced NO production in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Structural analogs : Compare activities of derivatives (e.g., chloro vs. fluoro substitutions) to identify SAR trends .
Q. What crystallographic strategies elucidate the conformational stability of this compound?
Methodological Answer:
- X-ray diffraction : Resolve intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between fluorobenzyl and quinazolinone rings .
- Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 210–215°C) with crystal packing efficiency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?
Methodological Answer:
Q. What methodologies assess the environmental impact and biodegradation pathways of this compound?
Methodological Answer:
- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
